6,7-Dibromobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
127977-73-5 |
|---|---|
Molecular Formula |
C7H4Br2N2S |
Molecular Weight |
308.00 g/mol |
IUPAC Name |
6,7-dibromo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) |
InChI Key |
WABIJULFYFGUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Pathways for 6,7 Dibromobenzo D Thiazol 2 Amine
Foundational Synthetic Routes to the 2-Aminobenzothiazole (B30445) Scaffold
The 2-aminobenzothiazole framework is a privileged structure in medicinal chemistry and its synthesis has been the subject of extensive research. nih.gov These foundational routes are crucial for the subsequent synthesis of its halogenated derivatives.
Cyclization Approaches Involving Thiourea and Substituted Anilines
A primary and well-established method for constructing the 2-aminobenzothiazole scaffold is the oxidative cyclization of arylthioureas. google.com A more direct and common variant of this, often referred to as the Hugerschoff reaction, involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine. nih.govnih.gov
The general mechanism involves the in-situ formation of an arylthiourea from the aniline and thiocyanate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to form the stable benzothiazole (B30560) ring system. Glacial acetic acid is a commonly used solvent for this transformation. nih.gov
For instance, the synthesis of a model compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, was achieved by reacting methyl 4-aminobenzoate (B8803810) with potassium thiocyanate (KSCN). The mixture is cooled before the dropwise addition of bromine dissolved in acetic acid, leading to the cyclized product. nih.gov Alternative methods for synthesizing the 2-aminobenzothiazole scaffold exist, including metal-free approaches using molecular oxygen as a green oxidant. organic-chemistry.orgacs.org
Table 1: Representative Conditions for 2-Aminobenzothiazole Synthesis
| Starting Material | Reagents | Solvent | Key Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Phenylthiourea | Bromine (Br₂) | Chloroform or Acetic Acid | Room Temperature | 2-Aminobenzothiazole | nih.gov |
| 4-Substituted Anilines | Potassium Thiocyanate (KSCN), Bromine (Br₂) | Acetic Acid | Cool, then stir at RT | 6-Substituted 2-Aminobenzothiazole | nih.govnih.gov |
| Cyclohexanones, Thioureas | Iodine (I₂), O₂ | DMSO | 75 °C, Metal-Free | 2-Aminobenzothiazoles | organic-chemistry.orgacs.org |
Regioselective Bromination Strategies for the Benzene (B151609) Moiety of 6,7-Dibromobenzo[d]thiazol-2-amine
Achieving the specific 6,7-dibromo substitution pattern on the 2-aminobenzothiazole scaffold requires carefully controlled regioselective strategies. Direct bromination of the parent 2-aminobenzothiazole often leads to a mixture of products, making chemo-selective pathways essential. The most direct pathway to this compound involves utilizing a pre-functionalized starting material, specifically 3,4-dibromoaniline (B1580990), which upon cyclization, yields the desired product.
Directed Ortho-Metalation and Related Methodologies for Selective Dibromination
Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium). baranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate that can then react with an electrophile, such as a bromine source. wikipedia.orgbaranlab.org
Examples of powerful DMGs include amides, tertiary amines, and methoxy (B1213986) groups. wikipedia.org In the context of a 2-aminobenzothiazole, the exocyclic amine or the thiazole (B1198619) nitrogen could potentially act as a DMG. For example, lithiation of a 7-substituted benzothiazole could theoretically be directed to the 6-position. However, achieving a selective 6,7-dibromination pattern solely through DoM on an unsubstituted benzothiazole is complex and not a commonly reported strategy. A more plausible, albeit multi-step, DoM approach would involve installing a DMG on the aniline precursor to guide the initial brominations before cyclization.
Optimization of Brominating Agents and Reaction Conditions
The choice of brominating agent and reaction conditions is critical for controlling the selectivity and yield of the bromination step. While elemental bromine (Br₂) is a powerful brominating agent, its high reactivity can sometimes lead to over-bromination or side reactions. google.com
Table 2: Factors in Optimizing Bromination Reactions
| Factor | Considerations | Potential Impact | Ref. |
|---|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) vs. N-halosuccinimides (e.g., NBS) | Br₂ is highly reactive; NBS is milder and can offer better selectivity. | google.comnih.gov |
| Solvent | Halogenated vs. Non-halogenated (e.g., Acetic Acid, DME) | Affects solubility and reactivity; greener solvents like DME are preferable. | nih.gov |
| Temperature | 0 °C to Reflux | Controls reaction rate and can influence selectivity by minimizing side reactions. | nih.gov |
| Catalyst/Additive | Lewis acids, Phase-transfer catalysts (e.g., Bu₄NBr) | Can enhance the electrophilicity of the bromine source and improve reaction efficiency. | nih.gov |
Protocols for the Introduction and Modification of the 2-Amine Functionality
The amine group at the 2-position is a key functional handle that is integral to the identity and reactivity of the target compound.
Amination Reactions and Synthetic Efficiency
The most efficient protocol for introducing the 2-amine functionality is during the foundational cyclization reaction itself, as described in section 2.1.1. The reaction between an aniline derivative and a thiocyanate source directly installs the exocyclic amine group as part of the heterocyclic ring formation. nih.gov
For modification of the benzothiazole scaffold, or for instances where a 2-halobenzothiazole is used as a precursor, modern cross-coupling reactions are highly effective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for forming carbon-nitrogen bonds. nih.gov This reaction can be used to couple a primary or secondary amine with a 2-bromo- or 2-chlorobenzothiazole. Research has shown that this amination can be carried out under microwave irradiation to shorten reaction times, using specific phosphine (B1218219) ligands like XPhos to achieve high yields. nih.gov This provides a versatile route to a wide array of N-substituted 2-aminobenzothiazoles.
One-Pot Synthesis and Multicomponent Reaction Approaches Towards this compound
While the scientific literature describes numerous one-pot and multicomponent reactions for the synthesis of diverse heterocyclic scaffolds, including thiazole and benzothiazole derivatives, specific examples leading directly to this compound are not readily found. nih.govrsc.orgrsc.org
Multicomponent reactions (MCRs) are highly desirable in synthetic chemistry as they offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and saving time. rsc.org Conceptually, a multicomponent strategy for this compound could involve the reaction of 3,4-dibromoaniline, a source of thiocyanate, and an oxidizing agent under conditions that favor the direct formation of the product. However, the development of such a specific MCR would necessitate considerable research to identify compatible reactants and optimal reaction conditions that ensure the correct regiochemistry and high yield.
One-pot syntheses for 2-aminated benzothiazoles have been reported, often involving a chlorination-amination sequence from a corresponding thiol precursor. nih.gov Adapting such a method would first require the synthesis of 6,7-dibromobenzo[d]thiazole-2-thiol.
Considerations for Scalability and Process Optimization in this compound Synthesis
Specific data on the scalability and process optimization for the synthesis of this compound is not available in the reviewed literature. However, general principles of process chemistry can be applied to the potential synthetic routes.
For any chemical synthesis to be scaled up, several factors must be considered:
Cost and availability of starting materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the precursors. For this compound, the cost of 3,4-dibromoaniline would be a significant factor.
Reaction safety and exothermicity: The heat generated during the reaction must be manageable on a larger scale to prevent runaway reactions. Bromination reactions, in particular, can be highly exothermic and require careful monitoring and control of temperature.
Efficiency and yield: Optimizing reaction conditions to maximize the yield and minimize the formation of byproducts is crucial for a scalable process. This involves fine-tuning parameters such as reactant stoichiometry, temperature, reaction time, and catalyst loading.
Work-up and product isolation: The procedures for extracting and purifying the product must be amenable to large-scale operations, avoiding techniques like chromatography that are often not practical for bulk production.
Waste management: The environmental impact of the synthesis is a critical consideration. The development of greener synthetic routes that minimize the use of hazardous reagents and solvents is an important aspect of process optimization.
Flow chemistry is an increasingly popular approach for scaling up chemical reactions, offering advantages in terms of safety, efficiency, and control. While no specific flow chemistry protocols for this compound have been reported, this technology could be a viable option for its potential large-scale production.
Purification and Isolation Techniques for High-Purity this compound
Detailed purification and isolation protocols specifically for this compound are not described in the available literature. The choice of purification method would largely depend on the impurities present in the crude product, which are in turn determined by the synthetic route employed.
Common techniques for the purification of organic compounds include:
Recrystallization: This is a widely used method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical to achieve high purity.
Acid-base extraction: Given the presence of an amine group, the target compound is basic and can be protonated to form a water-soluble salt. This allows for its separation from non-basic impurities through liquid-liquid extraction. Subsequent neutralization would then precipitate the purified product.
Column chromatography: While often used for small-scale purification, it can be employed for the separation of closely related impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system would need to be optimized.
The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The development of a robust purification strategy would be a key step in obtaining high-purity this compound for any subsequent application.
Advanced Reaction Chemistry and Mechanistic Investigations of 6,7 Dibromobenzo D Thiazol 2 Amine
Reactivity of the Dibrominated Benzothiazole (B30560) Ring System
The presence of two bromine atoms on the benzene (B151609) portion of the benzothiazole core significantly influences its reactivity, opening avenues for both nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution Reactions of the Bromine Atoms
While aromatic halides are generally unreactive towards nucleophiles, the electron-withdrawing nature of the fused thiazole (B1198619) ring and the additional bromine atoms can activate the 6,7-dibromobenzothiazole system for nucleophilic aromatic substitution (SNA)r reactions. nih.govlibretexts.org These reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org The rate of these substitutions is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the presence of electron-withdrawing groups ortho or para to the leaving group facilitate the reaction. libretexts.org In the case of 6,7-dibromobenzo[d]thiazol-2-amine, the bromine atoms can be displaced by various nucleophiles, although this often requires forcing conditions.
Recent studies have also highlighted that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process. nih.govrsc.org The exact mechanism can exist on a continuum and is influenced by the specific reactants and conditions. rsc.org
| Nucleophile | Product | Reaction Conditions |
| Alkoxides | 6,7-Dialkoxybenzo[d]thiazol-2-amine | Elevated temperatures |
| Amines | 6,7-Diaminobenzo[d]thiazol-2-amine derivatives | High pressure and temperature |
| Thiolates | 6,7-Di(aryl/alkylthio)benzo[d]thiazol-2-amine | Base catalysis |
This table represents potential nucleophilic aromatic substitution reactions and is illustrative. Specific reaction conditions and outcomes would require experimental verification.
Electrophilic Aromatic Substitution Pathways
The benzothiazole ring system is generally susceptible to electrophilic attack. The directing influence of the substituents on the ring plays a crucial role in determining the position of substitution. lumenlearning.comlibretexts.org The 2-amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pub Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they also act as ortho-, para-directors. lumenlearning.comlibretexts.org
In this compound, the positions available for electrophilic attack are C4 and C5. The directing effects of the amino group and the bromine atoms are in opposition. The strong activating effect of the amino group would favor substitution at the C4 position. However, the deactivating effect of the two bromine atoms makes further electrophilic substitution on the benzene ring challenging. libretexts.org Reactions such as nitration or further halogenation would likely require harsh conditions. lumenlearning.commasterorganicchemistry.comyoutube.comyoutube.com The outcome of such reactions would depend on a delicate balance of these electronic effects. libretexts.orgnih.gov
Derivatization and Transformations Involving the 2-Amine Group
The 2-amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.gov
Acylation and Alkylation Reactions for Functionalization
The primary amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. nih.govnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen halide produced. Similarly, alkylation of the 2-amino group can be achieved using alkyl halides, although regioselectivity can be an issue as alkylation can potentially occur at the exocyclic amino group or the endocyclic nitrogen atom. nih.govrsc.orgresearchgate.net The choice of alkylating agent and reaction conditions can influence the outcome. nih.govrsc.org
| Reagent | Product Type |
| Acetyl chloride | N-(6,7-Dibromobenzo[d]thiazol-2-yl)acetamide |
| Benzoyl chloride | N-(6,7-Dibromobenzo[d]thiazol-2-yl)benzamide |
| Methyl iodide | 2-(Methylamino)-6,7-dibromobenzo[d]thiazole and/or 3-Methyl-6,7-dibromo-2-iminobenzo[d]thiazole |
| Benzyl bromide | 2-(Benzylamino)-6,7-dibromobenzo[d]thiazole and/or 3-Benzyl-6,7-dibromo-2-iminobenzo[d]thiazole |
This table provides examples of potential acylation and alkylation products. The exact product distribution would depend on the specific reaction conditions.
Condensation Reactions with Aldehydes and Ketones
The 2-amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). wikipedia.orgyoutube.comyoutube.com This reaction typically involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration. wikipedia.orgyoutube.com The resulting Schiff bases are versatile intermediates for the synthesis of other heterocyclic compounds. researchgate.net Three-component condensation reactions involving 2-aminobenzothiazoles, aldehydes, and a third component like a β-dicarbonyl compound have also been reported to yield complex heterocyclic systems. researchgate.netnih.gov
| Carbonyl Compound | Product Type |
| Benzaldehyde | (E)-N-(6,7-Dibromobenzo[d]thiazol-2-yl)-1-phenylmethanimine |
| Acetone | N-(6,7-Dibromobenzo[d]thiazol-2-yl)propan-2-imine |
| Substituted Aldehydes | Corresponding substituted Schiff bases |
This table illustrates the formation of Schiff bases from condensation reactions.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atoms on the benzothiazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orglibretexts.orgnih.gov These reactions are powerful tools for the synthesis of complex molecules.
The general mechanism for these reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in these couplings generally follows the order I > Br > Cl. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromobenzothiazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net This method is widely used for the formation of biaryl compounds. It is possible to achieve selective mono- or di-arylation by carefully controlling the reaction conditions. thieme-connect.de
Heck Coupling: The Heck reaction couples the dibromobenzothiazole with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction is a valuable method for the formation of substituted alkenes.
Sonogashira Coupling: This reaction involves the coupling of the dibromobenzothiazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. thieme-connect.dersc.org It provides a direct route to aryl-substituted alkynes. Sequential Sonogashira-Suzuki couplings are also possible, allowing for the introduction of different groups at the 6- and 7-positions. thieme-connect.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the dibromobenzothiazole with primary or secondary amines. nih.govrsc.orgnih.gov This provides an alternative route to substituted aminobenzothiazoles compared to direct nucleophilic substitution.
| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | 6,7-Diarylbenzo[d]thiazol-2-amine | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with a phosphine (B1218219) ligand |
| Heck | Alkene | 6,7-Dialkenylbenzo[d]thiazol-2-amine | Pd(OAc)₂ with a phosphine ligand |
| Sonogashira | Terminal alkyne | 6,7-Dialkynylbenzo[d]thiazol-2-amine | Pd catalyst, Cu(I) co-catalyst, and a base |
| Buchwald-Hartwig | Amine | 6,7-Di(substituted amino)benzo[d]thiazol-2-amine | Pd catalyst with specialized phosphine ligands (e.g., BrettPhos, RuPhos) |
This table summarizes the key palladium-catalyzed cross-coupling reactions applicable to this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govscirp.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron reagent with an organic halide or triflate. In the context of this compound, this reaction allows for the sequential or simultaneous substitution of the two bromine atoms, leading to the formation of 6,7-diarylbenzo[d]thiazol-2-amine derivatives.
The general conditions for Suzuki-Miyaura coupling reactions typically involve a palladium catalyst, a base, and a suitable solvent system. nih.gov For the arylation of bromo-substituted benzothiazoles, common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with various phosphine ligands. icmpp.ronih.gov The choice of base, such as sodium carbonate or potassium carbonate, and solvent, often a mixture of an organic solvent like dioxane or dimethylformamide (DMF) with water, is crucial for reaction efficiency. nih.govmdpi.com
The synthesis of novel 5,7-diaryl and diheteroaryl indoles has been successfully achieved through an efficient double Suzuki-Miyaura coupling, which suggests the feasibility of similar diarylation on the 6,7-dibromobenzothiazole core. rsc.org This method employed a low catalyst loading of Pd(PPh₃)₄ in water as the solvent, highlighting a green and convenient arylation strategy. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | None | Na₂CO₃ | Dioxane/Water | Reflux | Not Specified | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 120 | 80-95 | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Ethanol/Water | 80 | Low | mdpi.com |
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl functionalities at the 6- and 7-positions, leading to the synthesis of 6,7-dialkynylbenzo[d]thiazol-2-amines.
These alkynyl-substituted benzothiazoles are valuable precursors for the construction of more complex molecular architectures, including extended π-conjugated systems and fused heterocycles. The reaction conditions for the Sonogashira coupling can be tailored based on the reactivity of the specific aryl halide and alkyne. While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org
A typical Sonogashira coupling procedure involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like cuprous iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) in a solvent like THF or DMF.
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |
| Palladium Complex | Copper(I) salt | Amine | Anhydrous, Anaerobic | Varies | organic-chemistry.org |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not Specified | Not Specified | Not Specified | Room Temperature | organic-chemistry.org |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. For this compound, this methodology allows for the introduction of various amino groups at the 6- and 7-positions.
The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst, the phosphine ligand, and the base. A wide range of ligands, often bulky and electron-rich phosphines, have been developed to facilitate the coupling of various aryl halides with a broad spectrum of amines.
While specific examples of Buchwald-Hartwig amination on this compound were not found in the search results, the general principles of this reaction are well-established and would likely be applicable. The reaction would involve treating the dibromo-substituted benzothiazole with a desired amine in the presence of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane.
Annulation and Cyclization Reactions Utilizing this compound
The presence of two reactive bromine atoms and an amino group on the this compound core makes it an excellent substrate for annulation and cyclization reactions to construct fused heterocyclic systems. For instance, the products of Sonogashira coupling, the 6,7-dialkynylbenzo[d]thiazol-2-amines, can undergo intramolecular cyclization reactions to form novel polycyclic aromatic compounds.
Furthermore, the 2-aminobenzothiazole (B30445) moiety itself is a key building block for the synthesis of fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amino group are strategically positioned to react with various bis-electrophilic reagents, leading to the formation of diverse fused heterocyclic compounds. nih.gov
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is an area that can lead to the generation of new derivatives with modified electronic properties. The thiazole ring is generally stable to oxidation, but the amino group can potentially be oxidized under specific conditions. Conversely, reduction of the aromatic system is possible, though it typically requires harsh conditions. More commonly, functional groups introduced through cross-coupling reactions can be selectively oxidized or reduced. For example, an introduced nitroaryl group could be reduced to an amino group, providing a handle for further functionalization.
Elucidation of Reaction Mechanisms and Characterization of Intermediates
The mechanisms of the palladium-catalyzed cross-coupling reactions discussed above, such as the Suzuki-Miyaura and Sonogashira couplings, generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govicmpp.ro
In the Suzuki-Miyaura coupling, the proposed mechanism often involves the coordination of the palladium catalyst to the benzothiazole nitrogen, which may facilitate the rate-limiting oxidative addition step. nih.gov This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov
The characterization of reaction intermediates is crucial for understanding and optimizing these transformations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are invaluable for identifying and structurally elucidating transient species and final products. For instance, the structures of synthesized benzothiazole derivatives are routinely confirmed using NMR and mass spectral analysis. researchgate.net
Structure Activity/property Relationship Sar/spr Studies of 6,7 Dibromobenzo D Thiazol 2 Amine and Analogues
Comparative Analysis of Halogen Substituents on the Benzothiazole (B30560) Core
The regiochemistry of bromine substitution on the benzothiazole ring significantly impacts the molecule's properties. While direct comparative studies across all possible dibromo-isomers are limited, analysis of individual derivatives provides valuable insights. For instance, 4,6-dibromobenzo[d]thiazol-2-amine (B99045) is synthesized through the halogenation of benzo[d]thiazol-2-amine precursors. The bromine atoms at these positions enhance the electron-withdrawing character of the compound, which in turn influences its reactivity and biological activity. These bromine atoms are also key sites for further functionalization, such as in palladium-catalyzed cross-coupling reactions.
In contrast, the synthesis of 4,7-di-substituted benzothiazoles has been noted to produce quasi-quadrupolar fluorophores with large two-photon absorption cross-sections, indicating their potential in imaging applications. researchgate.net The substitution pattern directly affects the electronic distribution and molecular geometry, which are critical determinants of the compound's interaction with biological targets or its performance in materials science applications. The specific 6,7-dibromo substitution pattern establishes a distinct electronic and steric profile compared to other isomers like the 4,6- or 4,7-dibromo analogues.
| Compound | Substitution Pattern | Reported Characteristics/Potential Applications | Reference |
|---|---|---|---|
| 4,6-Dibromobenzo[d]thiazol-2-amine | 4,6-dibromo | Enhanced electron-withdrawing properties; intermediate for synthesis of antimicrobial and antitumor agents. | |
| 4,7-Diiodobenzothiazole Derivatives | 4,7-diiodo (Iodo analogue) | Used in synthesis of fluorophores for two-photon absorption applications. Rare substitution pattern. | researchgate.net |
| 6,7-Dibromobenzo[d]thiazol-2-amine | 6,7-dibromo | Specific electronic and steric profile, subject of SAR studies. | N/A |
The substitution of bromine with other halogens like chlorine or fluorine introduces distinct changes in molecular properties due to differences in electronegativity, size, and lipophilicity.
Fluorine Substitution : The introduction of fluorine into the benzothiazole scaffold is a common strategy in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can significantly enhance metabolic stability and receptor binding affinity without causing major steric disruptions. nih.gov For example, 6-fluoro substituted benzothiazoles have been investigated, and it's noted that the introduction of a fluorine atom can lead to dramatic changes in the biological profile of the molecule. nih.gov Studies have shown that electron-withdrawing groups like fluorine at the 6-position can be crucial for certain biological activities. core.ac.uk For instance, 6-fluoro-7-chloro-2-aminobenzothiazole serves as a key intermediate in the synthesis of various derivatives. researchgate.net
Chlorine Substitution : Chlorine, being less electronegative but larger than fluorine, also acts as an effective electron-withdrawing group. Research has shown that the presence of electron-acceptor atoms like chlorine and fluorine in the benzothiazole ring can enhance antifungal activity. nih.gov Compounds with chloro-substitutions, such as 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, have demonstrated significant activity in inhibiting cancer cell proliferation. nih.gov The presence of a chlorine atom in the benzothiazole ring has been associated with potent anticonvulsant effects. nih.gov
The general trend indicates that electron-withdrawing halogens on the benzothiazole ring are often favorable for various biological activities. The choice between bromine, chlorine, and fluorine allows for fine-tuning of the electronic properties and lipophilicity to optimize a compound for a specific target.
| Halogen | Key Property Differences | Observed Effects on Benzothiazole Derivatives | Reference |
|---|---|---|---|
| Bromine (Br) | Good leaving group for cross-coupling reactions; moderate electronegativity and size. | Enhances electron-withdrawing character; pivotal for synthetic modifications. | |
| Chlorine (Cl) | Strong electron-withdrawing group; larger than fluorine. | Enhances antifungal and anticonvulsant activity; key for anticancer properties. | nih.govnih.gov |
| Fluorine (F) | Highest electronegativity, small size; enhances metabolic stability. | Improves biological profile and receptor binding; enhances antifungal activity. | nih.govnih.gov |
Impact of Structural Modifications at the 2-Amino Position on Molecular Behavior
The 2-amino group of the benzothiazole scaffold is a highly versatile position for chemical modification. nih.gov Altering the substituents on this nitrogen atom can profoundly affect the molecule's steric and electronic properties, which in turn dictates its biological interactions.
N-substitution allows for the introduction of a wide array of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties.
Steric Effects : The size and shape of the substituent at the 2-amino position can influence how the molecule fits into a biological target's binding site. Increasing the steric bulk can either enhance binding through increased van der Waals interactions or hinder it by preventing access to the binding pocket. For example, in a series of 6-substituted 2-aminobenzothiazole (B30445) derivatives, an increase in steric hindrance at the 6-position by introducing phenoxy or benzyloxy groups enhanced antifungal activity compared to smaller alkoxy groups. core.ac.uk Similar steric considerations apply to the 2-amino position. The synthesis of various N-substituted derivatives, including those with piperazine (B1678402) moieties, has been explored to develop new anticancer agents. nih.govacs.org
Electronic Effects : The electronic nature of the N-substituent modifies the electron density of the entire benzothiazole system.
N-Alkylation/Arylation : Attaching alkyl or aryl groups can modulate the compound's lipophilicity and introduce new points of interaction. N-alkylated 2-aminobenzothiazoles have also shown strong activity in suppressing prostaglandin (B15479496) E2. mdpi.com The introduction of aryl groups can lead to π-stacking interactions with aromatic residues in a protein's active site, potentially increasing binding affinity. The synthesis of N-aryl-N′,N′-dialkylthioureas can lead to 2-(dialkylamino)benzothiazoles, demonstrating the versatility of N-substitution. nih.gov
These modifications highlight the importance of the 2-amino position as a key site for tuning the pharmacological profile of benzothiazole derivatives.
| Modification Type | Example Substituent | Primary Effect | Impact on Molecular Behavior/Activity | Reference |
|---|---|---|---|---|
| N-Acylation | 3-(naphthalen-2-yl)propanoyl | Electronic (electron-withdrawing) | Suppresses prostaglandin E2 generation; potential anti-inflammatory activity. | mdpi.com |
| N-Alkylation | Chain with a naphthalene (B1677914) moiety | Steric and Electronic (lipophilicity) | Inhibits prostaglandin E2 generation; potent anti-inflammatory activity. | mdpi.com |
| N-Arylation | Phenyl group | Steric and Electronic (π-stacking) | Can enhance binding affinity through aromatic interactions. | nih.gov |
| N-Heterocycle | Piperazine | Steric and Electronic (solubility, H-bonding) | Investigated for anticancer properties. | nih.govacs.org |
Investigation of Core Heterocycle Variations on Compound Properties
Replacing the benzothiazole core with other isosteric or structurally related heterocyclic systems can lead to compounds with novel properties and biological activities. Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters.
Benzo[d]isothiazole Analogues : Benzo[d]isothiazoles, which contain a sulfur-nitrogen bond in a different arrangement within the five-membered ring compared to benzothiazoles, have also been synthesized and evaluated for biological activity. Studies on benzo[d]isothiazole Schiff bases revealed that while they lacked antiviral or antimicrobial activity, they exhibited marked cytotoxicity against certain human cancer cell lines. nih.gov Specifically, these derivatives were effective at inhibiting the growth of leukemia cell lines, highlighting a different pharmacological profile compared to many benzothiazole analogues. nih.gov
Benzo[d] nih.govrsc.orgresearchgate.netthiadiazole Analogues : This isomer of benzothiadiazole, differing in the arrangement of the nitrogen and sulfur atoms, has been investigated as a building block for materials with interesting electrochemical and optical properties. mdpi.com Quantum-mechanical calculations suggest that benzo[d] nih.govrsc.orgresearchgate.netthiadiazole has a high electron affinity, making it a suitable acceptor component in donor-acceptor materials for organic electronics. researchgate.netnih.gov Comparative studies with the more common benzo[c] nih.govrsc.orgallsubjectjournal.comthiadiazole (BTD) show that the isoBTD-based molecules have different absorption and emission characteristics. mdpi.com For example, π-spacer–acceptor–π-spacer type compounds based on isoBTD showed a red shift of absorption maxima but with lower luminescent capacity compared to their BTD counterparts. researchgate.net This demonstrates that even a subtle change in the core heterocycle's atomic arrangement can significantly alter the material's photophysical properties.
| Heterocyclic Core | Key Structural Difference | Reported Properties/Activities | Reference |
|---|---|---|---|
| Benzo[d]thiazole | Thiazole (B1198619) ring fused to benzene (B151609). | Broad range of biological activities including anticancer, antifungal, and anti-inflammatory. | rjptonline.orgjchemrev.com |
| Benzo[d]isothiazole | Isothiazole ring fused to benzene. | Marked cytotoxicity against human leukemia cell lines. | nih.gov |
| Benzo[d] nih.govrsc.orgresearchgate.netthiadiazole | Thiadiazole ring fused to benzene (isomer of BTD). | High electron affinity; used as an acceptor in materials for organic electronics with distinct optical properties. | mdpi.comresearchgate.netnih.gov |
Systematic Derivatization for Structure-Property Relationship Mapping
The exploration of the chemical space around the this compound scaffold is crucial for understanding how structural modifications influence its physicochemical properties and biological activities. Systematic derivatization is a key strategy in medicinal chemistry to map these structure-property relationships (SPR) and structure-activity relationships (SAR). While specific derivatization studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from the rich chemistry of the broader 2-aminobenzothiazole class.
The primary points for derivatization on the this compound core are the 2-amino group and potentially the bromine atoms on the benzene ring via nucleophilic aromatic substitution, although the latter is generally less facile.
Derivatization of the 2-Amino Group: The 2-amino group is a versatile handle for a wide range of chemical transformations. Its nucleophilicity allows for reactions with various electrophiles to generate a library of analogues. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) can significantly impact properties like lipophilicity, hydrogen bonding capacity, and steric bulk.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This modification can alter acidity and introduce different spatial arrangements of functional groups.
Alkylation and Arylation: Introduction of alkyl or aryl groups at the amino function can be achieved through various methods, including reductive amination or cross-coupling reactions. These modifications directly influence the compound's polarity and basicity.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties can act as potent hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. This allows for the introduction of a wide variety of substituents. rjpbcs.comresearchgate.net
The following table illustrates the impact of various substitutions on the 2-aminobenzothiazole core on its biological activity, providing a basis for predicting the effects of similar derivatizations on the 6,7-dibromo analogue.
| Compound Name | Core Structure | Substituent (R) | Position of Substitution | Observed Biological Activity | Reference |
|---|---|---|---|---|---|
| Riluzole | 2-Aminobenzothiazole | -H | - | Neuroprotective | nih.gov |
| 1-(6-bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine | 2-Hydrazinobenzothiazole | -Br | 6 | Antimicrobial precursor | jddtonline.info |
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 2-Aminobenzothiazole | -CH3 | 5, 6 | Antiproliferative | researchgate.net |
| 6-Thiocyanatobenzo[d]thiazol-2-amine | 2-Aminobenzothiazole | -SCN | 6 | Synthetic intermediate | oakwoodchemical.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Attributes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govnih.gov These models are based on the principle that the activity or property of a chemical is a function of its molecular structure. For a series of analogues, such as derivatives of this compound, QSAR/QSPR can be invaluable for predicting the attributes of unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with desired characteristics.
The development of a QSAR/QSPR model involves several key steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined activities or properties is compiled. This set is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies). The two bromine atoms in this compound, being electron-withdrawing, will significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, volume, surface area, van der Waals radii).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.
Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors (independent variables) and the observed activity/property (dependent variable).
Model Validation: The predictive power of the developed model is assessed using the test set of compounds. A robust and predictive QSAR model can then be used to estimate the activity or property of new, untested molecules.
For the this compound series, a QSAR study could elucidate the specific contributions of substituents at the 2-amino position to a particular biological activity. For instance, a model might reveal that increasing the hydrophobicity of the substituent enhances activity up to a certain point (a parabolic relationship), while the presence of a hydrogen bond donor is essential.
The following table provides a hypothetical example of the data structure for a QSAR analysis of this compound derivatives, illustrating the types of descriptors that would be employed.
| Compound ID | Substituent at 2-amino position | LogP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) | Biological Activity (e.g., IC50 in µM) |
|---|---|---|---|---|---|
| 1 | -H | 2.5 | 309.9 | 3.1 | 10.5 |
| 2 | -CH3 | 2.9 | 324.0 | 3.3 | 8.2 |
| 3 | -COCH3 | 2.3 | 352.0 | 4.5 | 5.1 |
| 4 | -Phenyl | 4.1 | 386.1 | 3.0 | 12.8 |
Such models provide a rational basis for the design of novel this compound analogues with potentially improved properties, guiding the synthetic chemist towards the most promising candidates and accelerating the drug discovery and development process.
Computational Chemistry and Theoretical Insights into 6,7 Dibromobenzo D Thiazol 2 Amine
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 6,7-Dibromobenzo[d]thiazol-2-amine. nih.gov These methods allow for the detailed examination of the molecule's geometry, electronic structure, and energetic properties.
DFT methods, such as B3LYP, are frequently used in combination with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.netscielo.org.za These computational approaches have been shown to provide results that are in good agreement with experimental data for similar benzothiazole (B30560) derivatives. scielo.org.za The choice of functional and basis set is crucial for obtaining accurate predictions of molecular properties. nih.gov
Geometry Optimization and Conformational Analysis
Conformational analysis further explores the different spatial arrangements of the molecule, or conformers, that can exist due to rotation around single bonds. While the fused ring system of the benzothiazole core is largely rigid, the exocyclic amine group can exhibit some rotational freedom. Computational methods can be used to identify the most stable conformer and the energy barriers between different conformations.
Below is a hypothetical data table representing the kind of information that would be generated from a geometry optimization of this compound using DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C | C | 1.40 Å | |
| C | N | 1.38 Å | ||
| C | S | 1.75 Å | ||
| C | Br | 1.90 Å | ||
| C | H | 1.09 Å | ||
| Bond Angle | C | C | C | 120° |
| C | N | C | 110° | |
| C | S | C | 90° | |
| Dihedral Angle | C | C | C | C |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Electronic Structure Analysis (Charge Distribution, Electrostatic Potential, Dipole Moments)
The electronic structure of this compound dictates its chemical reactivity and intermolecular interactions. researchgate.net Quantum chemical calculations provide a detailed picture of how electrons are distributed within the molecule.
Charge Distribution: Natural Bond Orbital (NBO) analysis is a common method used to determine the charge distribution on each atom. researchgate.netscielo.org.za This analysis can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In a molecule like this compound, the nitrogen and sulfur atoms are expected to have negative partial charges, while the carbon atoms bonded to the electronegative bromine atoms would likely have positive partial charges.
Electrostatic Potential (ESP): The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. dntb.gov.uanih.gov It helps to identify the regions that are most likely to be involved in electrostatic interactions. Red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions indicate areas of positive potential (electron-poor). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms and the amine group, and positive potential around the hydrogen atoms of the amine group and near the bromine atoms.
Frontier Molecular Orbital (HOMO-LUMO) Energies and Band Gap Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. princeton.edu
The following table illustrates the type of data that would be obtained from FMO analysis of this compound.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These values are hypothetical and would require specific calculations for this compound.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. dntb.gov.uanih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.zanih.gov By comparing the calculated spectra with experimental data, the structure of the synthesized compound can be confirmed. scielo.org.za
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.govscielo.org.za The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, aiding in the interpretation of the experimental IR spectrum. scielo.org.za
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. semanticscholar.org
Reaction Pathway Simulations and Transition State Analysis
Computational methods can be employed to simulate chemical reactions and to identify the transition states that connect reactants to products. This provides valuable insights into the reaction mechanism and the factors that control the reaction rate and selectivity. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions.
For example, quantum chemical calculations can be used to model the bromination of benzo[d]thiazol-2-amine to understand why the 6 and 7 positions are favored. By calculating the energies of the intermediates and transition states for bromination at different positions on the benzene (B151609) ring, the most favorable reaction pathway can be determined.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the exocyclic amine group.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the molecule's conformation and properties. This is particularly important for understanding how the molecule behaves in solution, which is relevant for many of its potential applications.
In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold
The this compound scaffold is a subject of significant interest in computational drug design, particularly for in silico screening and virtual ligand design aimed at discovering novel therapeutic agents. The core structure, 2-aminobenzothiazole (B30445), is a recognized pharmacophore, and the addition of bromine atoms at the 6 and 7 positions can modulate the molecule's physicochemical properties, potentially enhancing its binding affinity and selectivity for various biological targets.
Virtual screening campaigns often utilize the 2-aminobenzothiazole scaffold to identify lead compounds for a range of diseases. For instance, derivatives of benzo[d]thiazol-2-amine have been designed and evaluated in silico as potential analgesic and anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. researchgate.net Molecular docking studies of these derivatives against COX-1 and COX-2 have revealed promising binding affinities, with some compounds showing higher predicted affinity than established drugs like diclofenac (B195802) sodium. researchgate.net
Furthermore, the 2-aminobenzothiazole framework is crucial for developing inhibitors of enzymes implicated in cancer and infectious diseases. Structure-activity relationship (SAR) studies have highlighted the importance of this scaffold in inhibiting histidine kinases, which are vital for bacterial signal transduction and virulence. nih.gov Computational docking studies have shown that the 2-aminobenzothiazole moiety can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. nih.gov Similarly, the thiazole-2-amine core has been used as a query in virtual screening to identify inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. nih.gov
The following interactive table summarizes representative applications of in silico screening and virtual ligand design based on the benzo[d]thiazol-2-amine scaffold.
| Target Enzyme | Therapeutic Area | Computational Method | Key Insights |
| Cyclooxygenase (COX-1 & COX-2) | Analgesic, Anti-inflammatory | Molecular Docking | Some derivatives show higher predicted binding affinity than standard drugs. researchgate.net |
| Histidine Kinase (e.g., HK853) | Antibacterial (Anti-virulence) | Molecular Docking, SAR | The 2-aminobenzothiazole motif is critical for binding and inhibition. nih.gov |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Anticancer | Pharmacophore Modeling, Virtual Screening | Identification of the thiazole-2-amine scaffold as a basis for potent inhibitors. nih.gov |
| Human Epidermal growth factor receptor (HER) | Anticancer | Molecular Docking | Derivatives show strong binding affinities to the HER enzyme. nih.gov |
| α-Amylase and α-Glucosidase | Antidiabetic | Molecular Docking | Thiazolidinone-based benzothiazole derivatives identified as potent inhibitors. nih.gov |
Mechanistic Elucidation of Reactivity through Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reactivity and reaction mechanisms of this compound and its parent structures. scirp.org These theoretical studies are instrumental in understanding the molecule's electronic properties, which dictate its chemical behavior.
DFT calculations can be used to analyze the molecular structure, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. scirp.org Such analyses help in predicting the most reactive sites within the molecule for electrophilic or nucleophilic attack. For the broader class of benzothiazole derivatives, computational studies have shown that substituents on the ring significantly affect the electronic structure and reactivity. scirp.orgscirp.org For example, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, is altered by different substitution patterns. researchgate.netnih.gov
The effects of electron-donating and electron-withdrawing groups on the optoelectronic and charge transfer properties of benzothiazole derivatives have been systematically studied. nih.gov The presence of two electron-withdrawing bromine atoms in this compound would be expected to significantly influence its electronic charge distribution and reactivity compared to the unsubstituted 2-aminobenzothiazole.
Furthermore, computational methods are employed to elucidate the mechanisms of synthetic reactions. The synthesis of 2-aminobenzothiazoles can proceed through various routes, and understanding these pathways at a molecular level is crucial for optimizing reaction conditions and yields. nih.govrsc.org DFT can model transition states and reaction intermediates, providing a detailed picture of the reaction coordinates. nih.gov
The table below outlines key areas where computational approaches have been applied to understand the reactivity of the benzothiazole scaffold.
| Computational Method | Investigated Aspect | Key Findings |
| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Substituents significantly influence the energy gap (ΔE) and overall reactivity. scirp.orgscirp.org |
| DFT (B3LYP) | Electronic Properties (HOMO-LUMO) | The HOMO-LUMO energy gap is a critical descriptor for predicting reactivity. researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Predicts absorption spectra and explains charge transfer properties. researchgate.net |
| DFT, Ab initio methods | Reaction Pathways | Elucidates mechanisms for the synthesis and functionalization of the benzothiazole core. nih.govnih.gov |
Applications in Medicinal Chemistry Research and Biological Probe Development
Rational Design and Synthesis of Novel Benzothiazole-Based Bioactive Compounds
The benzothiazole (B30560) scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. pcbiochemres.comnih.gov The rational design of new therapeutic agents often involves the modification of this core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The synthesis of novel compounds frequently begins with a pre-functionalized benzothiazole, such as 6,7-Dibromobenzo[d]thiazol-2-amine.
The general strategy for creating new bioactive molecules from 2-aminobenzothiazoles involves several established synthetic routes. These methods often utilize the reactivity of the 2-amino group and the potential for substitution on the benzene (B151609) ring. rsc.orgresearchgate.net Common synthetic approaches include:
Acylation and Amidation: The 2-amino group can be readily acylated or reacted with various carboxylic acids to form amide derivatives. This allows for the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR). mdpi.com
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases (imines). These intermediates can be further modified or evaluated for their biological activity. researchgate.net
Suzuki Cross-Coupling Reactions: The bromine atoms on the benzene ring of this compound are amenable to Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This method is a powerful tool for creating structural diversity. researchgate.net
Nucleophilic Substitution: The 2-amino group can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds and the attachment of diverse substituents. rsc.org
These synthetic strategies enable the generation of large libraries of benzothiazole derivatives, which can then be screened for their biological activities against various targets. The specific placement of the bromine atoms in this compound can influence the electronic properties and lipophilicity of the resulting derivatives, potentially impacting their interaction with biological targets. nih.gov
Enzyme Inhibition Studies and Target Identification
Derivatives of this compound have been investigated as inhibitors of several key enzyme families implicated in a range of diseases. The benzothiazole core provides a rigid framework that can be appropriately functionalized to fit into the active sites of these enzymes.
In Vitro Assays for Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net
Cholinesterase (ChE) Inhibitory Activity Assessments
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. The benzothiazole nucleus has been incorporated into the design of numerous cholinesterase inhibitors. dergipark.org.tr Although specific Ki values for this compound are not documented in the available research, the potential for its derivatives to act as cholinesterase inhibitors is an active area of investigation.
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The benzothiazole scaffold has been utilized in the design of COX inhibitors. nih.gov While direct inhibitory data for this compound against COX-1 and COX-2 is not specified, studies on related benzothiazole derivatives have shown promising results. For example, certain thiadiazole-benzothiazole hybrids have been evaluated for their COX inhibitory profiles, with some compounds showing selective inhibition of either COX-1 or COX-2. nih.gov This suggests that derivatives of this compound could be tailored to achieve selective COX inhibition.
| Compound Class | Target Enzyme | Activity |
| Thiazole (B1198619) Derivatives | COX-1/COX-2 | Some compounds show potent inhibition of both isoforms, while others exhibit selectivity for COX-2. nih.gov |
| Thiazole-Benzothiazole Hybrids | COX-1/COX-2 | Certain hybrids display selective inhibition of either COX-1 or COX-2. nih.gov |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.
A study on a series of benzo[d]thiazole-5- and 6-sulfonamides, which are structurally related to this compound, has provided specific data on their inhibitory activity against several human CA isoforms. Halogenation of the benzothiazole ring was found to significantly influence the inhibitory potency and selectivity.
Specifically, a bromo-derivative of 2-amino-benzothiazole-6-sulfonamide was synthesized and evaluated. The results demonstrated that this compound was a potent inhibitor of several CA isoforms, with inhibition constants (Ki) in the nanomolar range.
Table 1: Carbonic Anhydrase Inhibition by a Bromo-Substituted 2-Aminobenzothiazole-6-sulfonamide Derivative
| CA Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 118 |
| hCA II | 8.7 |
| hCA VII | 165 |
| hCA IX | 89.3 |
Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. The presented data is for a mono-bromo substituted derivative, not 6,7-dibromo.
These findings highlight that the presence of a bromine substituent on the benzothiazole scaffold can lead to potent and selective CA inhibitors. The 6,7-dibromo substitution pattern of the title compound could therefore be a key feature in the design of novel CA inhibitors.
Molecular Docking and Binding Affinity Predictions with Receptors and Enzymes
Molecular docking is a computational tool used to predict the binding mode and affinity of a ligand to a biological target. This technique is instrumental in the rational design of enzyme inhibitors by providing insights into the key interactions between the ligand and the active site of the enzyme.
Numerous molecular docking studies have been performed on benzothiazole derivatives to understand their binding to various enzymes, including:
Human Epidermal Growth Factor Receptor (HER): Docking studies of benzo[d]thiazol-2-amine derivatives with the HER enzyme have been conducted to evaluate their potential as anticancer agents. These studies help in understanding the interactions with the ATP binding site of the enzyme.
γ-amino butyric acid (GABA) molecular target: To explore the anticonvulsant potential of 6-substituted 2-aminobenzothiazole (B30445) derivatives, molecular docking studies have been carried out against the GABA molecular target.
p56lck enzyme: Benzothiazole-thiazole hybrids have been designed and their binding modes with the p56lck enzyme, a target for cancer therapy, have been investigated using molecular docking to understand the structural requirements for inhibition.
Antimicrobial Research Applications
No specific studies evaluating the antibacterial activity of this compound, including against Mycobacterium tuberculosis, were identified. Research on other benzothiazole derivatives has shown varied antibacterial potential.
There is no available data on the assessment of the antifungal activity of this compound. Studies on other substituted 2-aminobenzothiazoles have reported antifungal effects against various strains, including Candida albicans.
Anticancer Research Applications and Mechanism of Action
No published in vitro cell-based assays or target identification studies for this compound were found. The anticancer potential of the benzothiazole core is well-established, with various derivatives being investigated against different cancer cell lines. For instance, other derivatives have been explored for their inhibitory effects on enzymes like Human Epidermal growth factor receptor (HER).
Anti-Inflammatory and Analgesic Research
Specific research on the anti-inflammatory and analgesic properties of this compound is not available. The broader class of benzothiazole derivatives has been a subject of interest for developing new anti-inflammatory agents, with some compounds showing inhibition of cyclooxygenase (COX) enzymes in research settings.
Antitubercular and Antiviral Agent Development
There is no information regarding the development of this compound as an antitubercular or antiviral agent. The benzothiazole nucleus is considered a valuable scaffold in the design of new antiviral drugs, with some derivatives showing activity against viruses like HIV in preclinical studies.
Development of this compound as a Chemical Probe for Investigating Cellular Pathways
Although specific studies detailing this compound as a chemical probe are not widely published, research on closely related analogues provides a strong rationale for its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the 2-aminobenzothiazole scaffold is a proven platform for creating such tools. nih.govresearchgate.net
A notable example is the development of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives to investigate pathways relevant to the Human Papillomavirus (HPV) in cervical cancer. nih.gov One promising compound from this series, designated H1, demonstrated the ability to specifically probe and regulate a key cellular pathway essential for tumorigenesis. nih.gov This illustrates how the core structure, shared by this compound, can be leveraged to explore complex biological processes.
Table 1: Research Findings for a 2-Aminobenzothiazole Derivative (Compound H1) as a Cellular Probe
| Attribute | Finding | Citation |
|---|---|---|
| Target Disease | Cervical Cancer | nih.gov |
| Target Pathway | HPV Oncoprotein E7 Cellular Pathway (E7/Rb/E2F-1/DNMT1) | nih.gov |
| Observed Effect | Transcriptional repression of the E7-associated pathway | nih.gov |
| Cellular Activity | Specific anti-proliferation against HeLa cells (IC₅₀ = 380 nM) | nih.gov |
| Significance | Demonstrates the utility of the 2-aminobenzothiazole scaffold in developing probes to study and modulate cancer-related cellular pathways. | nih.gov |
Furthermore, other derivatives have been developed as fluorescent probes. For instance, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was created to selectively detect and image cysteine in living cells and organisms, highlighting the versatility of the benzothiazole core in creating tools for real-time biological monitoring. researchgate.net
Investigation of Molecular Targets and Intrinsic Mechanisms of Biological Activity
The biological activity of 2-aminobenzothiazole derivatives stems from their interaction with specific molecular targets. Research has identified several key enzymes and proteins that are modulated by compounds containing this scaffold.
Molecular docking and biological studies have shown that various 2-aminobenzothiazole derivatives can target multiple components of cellular signaling networks. nih.govnih.gov For example, some derivatives have been identified as potent inhibitors of the Human Epidermal growth factor receptor (HER) enzyme and have been shown to interact with DNA, suggesting a potential mechanism for anticancer activity. nih.gov In other studies, derivatives have been designed to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), a crucial enzyme in cell signaling. nih.govacs.org
The derivative Compound H1, which targets HPV-driven cancer, is believed to function by inducing the degradation of the E7 oncoprotein, possibly through the action of E3 ubiquitin ligases. nih.gov Another derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was found to inhibit both the AKT and ERK signaling pathways. nih.gov Research into a 6-nitro derivative (N3) in a zebrafish model of epilepsy showed it could modulate inflammatory and neuroprotective pathways, reducing oxidative stress and neurodegeneration markers. nih.gov
These findings collectively indicate that the 2-aminobenzothiazole framework, and by extension this compound, has the potential to be developed into specific inhibitors for a range of important biological targets.
Table 2: Investigated Molecular Targets for 2-Aminobenzothiazole Derivatives
| Derivative Type | Molecular Target(s) | Investigated Activity | Citation(s) |
|---|---|---|---|
| General Benzothiazole Derivatives | Human Epidermal growth factor receptor (HER), DNA | Anticancer | nih.gov |
| Piperazine-substituted Derivatives | Phosphoinositide 3-kinase gamma (PI3Kγ) | Anticancer | nih.govacs.org |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1) | HPV E7 Oncoprotein | Antiviral, Anticancer | nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | AKT and ERK Signaling Pathways | Anticancer, Anti-inflammatory | nih.gov |
| 6-nitrobenzo[d]thiazol-2-amine (N3) | Inflammatory & Neuroprotective Pathways | Anticonvulsant, Neuroprotective | nih.gov |
| General Benzothiazole Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anti-angiogenic | nih.gov |
Applications in Advanced Materials Science and Optoelectronics
Development of Organic Electronic Materials based on the Benzothiazole (B30560) Scaffold
The benzothiazole core, known for its electron-deficient nature, is a key building block for constructing high-performance organic electronic materials. researchgate.net When integrated into polymers and small molecules, it can significantly influence the resulting material's electronic properties, making it suitable for a range of optoelectronic devices. researchgate.net
Benzothiadiazole (BT), a closely related derivative, is a prominent electron-deficient unit used in conjugated polymers for organic solar cells (OSCs). cjps.org The modification of BT-based polymers, through strategies like backbone and side-chain engineering, allows for the tuning of their absorption spectra, frontier energy levels, and crystallinity. cjps.org These polymers can function as both electron donors and acceptors in OSCs. cjps.org For instance, the introduction of fluorine atoms to the benzothiadiazole ring can enhance electron affinity and lower the band gap of semiconducting materials. ossila.com
The versatility of the benzothiazole core is demonstrated in the development of various donor-acceptor copolymers. For example, copolymers incorporating benzodithiophene (BDT) and its derivatives with fluorinated benzothiadiazole (FBT) have shown promising photovoltaic performance. acs.org The strategic design of these materials, including the placement of fluorine atoms and the use of different side chains, can regulate the polymer's solubility, morphology of the active layer, and ultimately, the power conversion efficiency (PCE) of the solar cell. acs.org Research has shown that BT-based polymers have achieved PCEs of over 18% in non-fullerene OSCs and 14% in all-polymer OSCs. cjps.org
Table 1: Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells
| Polymer System | Acceptor | Power Conversion Efficiency (PCE) |
|---|---|---|
| PBDB-T:TTIC | TTIC | 10.61% |
| PBDB-T:TTIC-M | TTIC-M | 11.48% |
| PBDT2FBT-Ph-F | PC71BM | 9.02% |
| PPh-1F-HD | PC71BM | 7.64% |
This table presents a selection of research findings on the performance of different benzothiadiazole-based polymers in organic solar cells, highlighting the impact of molecular design on device efficiency. acs.orgresearchgate.net
Organic field-effect transistors (OFETs) are fundamental components of modern electronics, acting as switches or amplifiers for electrical currents. youtube.com The performance of an OFET is largely dependent on the semiconductor material used in its channel. youtube.com Thienoacenes, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its derivatives, have emerged as superior organic semiconductors for high-performance OFETs. nih.gov These materials are noted for their rigid and planar structures, which facilitate effective intermolecular orbital overlap in the solid state, a key factor for efficient charge transport. nih.gov
Derivatives of BTBT have demonstrated high charge carrier mobilities. For example, vapor-deposited OFETs using 2,7-diphenyl BTBT (DPh-BTBT) have achieved mobilities up to 2.0 cm²/Vs. nih.gov Furthermore, solution-processed OFETs fabricated from highly soluble dialkyl-BTBTs have shown mobilities exceeding 1.0 cm²/Vs. nih.gov The tendency of BTBT-based materials to form well-ordered packing structures in thin films contributes to their excellent performance in electronic devices. acs.org The fabrication of OFETs often involves depositing the organic semiconductor onto a gate dielectric layer, such as silicon dioxide, with source and drain electrodes patterned on top. youtube.com
Benzothiazole derivatives are promising candidates for use in organic light-emitting diodes (OLEDs) due to their favorable electronic and optical properties. research-nexus.net Theoretical studies have shown that the geometry of these derivatives, which can be either planar or non-planar depending on the substituents, plays a crucial role in their light-emitting efficiency. research-nexus.net These compounds have been investigated for their absorption and luminescence characteristics, with some derivatives emitting bluish-white or red light. research-nexus.netresearchgate.net
In practical applications, benzothiazole derivatives have been used as the emission layer in OLEDs. cambridge.org Donor-acceptor compounds utilizing triphenylamine (B166846) as the donor and benzothiadiazole as the acceptor have been synthesized for non-doped orange and red fluorescent OLEDs. rsc.org These devices have exhibited high efficiency and low efficiency roll-off, with one such device achieving a maximum luminance of 74,820 cd/m² and a maximum external quantum efficiency (EQE) of 5.7%. rsc.org The development of materials that combine hybridized local and charge-transfer (HLCT) states with aggregation-induced emission (AIE) has been a key strategy in overcoming the typical 5% EQE limit for fluorescent OLEDs. rsc.org
Table 2: Performance of Benzothiazole-Based Organic Light-Emitting Diodes (OLEDs)
| Emitter Compound | Emission Color | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
|---|---|---|---|---|
| TBAN | Orange | 74,820 | 12.1 | 5.7 |
| TBT | Red | Not Reported | Not Reported | Not Reported |
| TBAT | Orange | Not Reported | Not Reported | Not Reported |
| TABAT | Yellow-Green | Not Reported | Not Reported | Not Reported |
This table summarizes the performance characteristics of several non-doped OLEDs based on triphenylamine/benzothiadiazole compounds, demonstrating their potential for high-efficiency light emission. rsc.org
Fluorescent and Luminescent Materials
The inherent fluorescence of the benzothiazole core makes it an excellent scaffold for designing advanced luminescent materials. By chemically modifying the core structure, researchers can fine-tune the photophysical properties to suit a variety of applications, from bioimaging to chemical sensing.
A series of novel dyes with a donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) structure, using benzothiazole as the electron-accepting core, have been synthesized. acs.org These chromophores exhibit strong one- and two-photon excited emission, making them attractive for applications involving two-photon excited fluorescence. acs.org The two-photon absorption cross-sections of these materials can be enhanced by modifying the π-bridge and the electron-donating groups. acs.org
Furthermore, color-tunable solid emitters have been developed from 2-(2′-hydroxyphenyl)benzothiazole (HBT) derivatives. acs.org By altering the functional groups on the phenyl ring, the emission color can be tuned across the visible spectrum, from blue to near-infrared, with high quantum yields in the solid state. acs.org These materials often exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), which helps to overcome the common issue of fluorescence quenching in the solid state. acs.org The combination of multiple benzothiazole-based fluorophores has also been shown to produce white light emission. rsc.org
The reactivity and fluorescence of the benzothiazole scaffold have been harnessed to create highly selective and sensitive chemosensors for a variety of analytes. nih.gov These sensors often work on the principle of a change in fluorescence (turn-on or ratiometric) or a color change upon binding with the target analyte. nih.govacs.org
For example, benzothiazole-based sensors have been designed for the detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org One such sensor exhibited a ratiometric and colorimetric response, changing from colorless to yellow in the presence of these ions. acs.org Other benzothiazole derivatives have been developed as fluorimetric chemosensors for Cu²⁺ and Fe³⁺. mdpi.com
Beyond metal ions, benzothiazole-based fluorescent probes have been created for the detection of other crucial species. Highly sensitive "turn-on" fluorescent chemosensors for peroxynitrite (ONOO⁻) have been reported, with detection limits as low as 12.8 nM. rsc.org These probes have been successfully used for imaging peroxynitrite in living cells. rsc.org Additionally, a fluorogenic chemosensor for the detection of cyanide ions (CN⁻) has been developed, which operates through a nucleophilic addition reaction that disrupts the intramolecular charge transfer (ICT) and results in a significant fluorescence increase. nih.gov This sensor has been applied to the real-time detection of cyanide in environmental water samples and living cells. nih.gov
Table 3: Benzothiazole-Based Chemosensors and Their Target Analytes
| Sensor Type | Target Analyte(s) | Detection Mechanism |
|---|---|---|
| Ratiometric and Colorimetric Sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Color change from colorless to yellow. nih.govacs.org |
| Fluorimetric Chemosensor | Cu²⁺, Fe³⁺ | Fluorescence quenching or enhancement. mdpi.com |
| "Turn-on" Fluorescent Chemosensor | Peroxynitrite (ONOO⁻) | Remarkable fluorescence signal increase. rsc.org |
| Fluorogenic Chemosensor | Cyanide (CN⁻) | Significant fluorescence increase upon nucleophilic addition. nih.gov |
This table provides an overview of different types of chemosensors based on the benzothiazole scaffold and the analytes they are designed to detect.
Polymeric Materials and Conjugated Polymers Incorporating 6,7-Dibromobenzo[d]thiazol-2-amine Derivatives
The incorporation of benzothiazole derivatives into conjugated polymers is a well-established strategy to create materials with tailored electronic and optical properties for use in organic electronics. These materials often feature a donor-acceptor (D-A) architecture, where the electron-deficient benzothiazole unit acts as the acceptor.
Monomer Synthesis for Polymerization Strategies
The synthesis of monomers is the foundational step for creating novel polymeric systems. For a derivative of this compound to be used in polymerization, it would first need to be synthesized and then functionalized for specific coupling reactions.
A plausible synthetic route to this compound would likely start from a corresponding 3,4-dibromoaniline (B1580990). A common method for forming the 2-aminobenzothiazole (B30445) ring is the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid. acs.org Once the core heterocycle is formed, the bromine atoms at the 6 and 7 positions serve as crucial handles for polymerization.
For polymerization strategies like Suzuki-Miyaura or Stille cross-coupling reactions, which are standard methods for building conjugated polymers, the dibrominated monomer would be reacted with a co-monomer containing boronic esters/acids or organotin reagents, respectively. nih.govnih.gov The amino group at the 2-position could also be functionalized to modify solubility or to be used as a reaction site for other types of polymerization. nih.gov
Electronic and Optical Properties of Resulting Polymeric Systems
The electronic and optical properties of polymers derived from this compound would be heavily influenced by the position of the bromo substituents. The electron-withdrawing nature of the bromine atoms and the thiazole (B1198619) ring would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer.
Polymers incorporating benzothiazole derivatives typically exhibit absorption in the visible range and can be designed to have specific optical band gaps. For instance, studies on polymers containing other benzothiazole or benzothiadiazole units show that the choice of the co-monomer and side chains can tune the optical band gap significantly. comu.edu.trkaust.edu.sa It is anticipated that polymers from the 6,7-dibromo isomer would also display these tunable characteristics, with the specific HOMO/LUMO levels and band gap being unique to this substitution pattern. These properties are critical for applications in organic solar cells and light-emitting diodes.
Table 1: Anticipated Properties of Polymers Based on Dibromobenzothiazole Derivatives
| Property | Anticipated Characteristic for 6,7-Dibromo Isomer-based Polymer | Rationale based on Related Compounds |
| HOMO Energy Level | Deep (low energy) | The two electron-withdrawing bromine atoms adjacent to each other would strongly pull electron density, stabilizing the HOMO level. mdpi.com |
| LUMO Energy Level | Low | The inherent electron-deficient nature of the benzothiazole core combined with the inductive effect of the bromines lowers the LUMO. mdpi.com |
| Optical Band Gap (Eg) | Tunable, likely in the range of 1.8-2.5 eV | The band gap is determined by the combination of the benzothiazole acceptor and the chosen donor co-monomer. comu.edu.tr |
| Solubility | Dependent on side-chain functionalization | Unfunctionalized polymers would likely have poor solubility. Attaching alkyl or alkoxy chains to the polymer backbone is necessary. nih.gov |
This table presents expected trends, as direct experimental data for polymers derived from this compound is not available.
Photo-Electro-Thermal Characterization of Benzothiazole-Based Materials
A comprehensive characterization is essential to evaluate the potential of any new material for optoelectronic applications.
Photo-physical Characterization: This involves using UV-Visible absorption and photoluminescence (PL) spectroscopy to determine the material's ability to absorb and emit light. The absorption and emission maxima, along with the quantum yield, would be key parameters.
Electrochemical Characterization: Cyclic voltammetry (CV) is a standard technique used to probe the electrochemical properties of these materials. From CV measurements, the HOMO and LUMO energy levels can be estimated, which are crucial for assessing the material's suitability for use in specific device architectures (e.g., matching energy levels with other materials in a solar cell). comu.edu.tr
Thermal Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the polymers. ekb.eg High thermal stability is critical for the long-term operational stability of electronic devices. Polymers based on rigid backbones like benzothiazole often exhibit good thermal resistance. ekb.eg
Charge Transporting Materials (e.g., Hole Transporting Materials - HTMs)
In devices like perovskite solar cells and organic light-emitting diodes, dedicated charge transporting layers are essential for efficient operation. Hole Transporting Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the active layer to the electrode. mdpi.com
Small molecules based on heterocyclic cores, including benzothiazole, are widely explored as HTMs. mdpi.comrsc.org The design of an effective HTM requires a suitable HOMO level for efficient hole injection from the perovskite or emissive layer, as well as high hole mobility. The deep HOMO level anticipated for a this compound derivative could make it a candidate for use as an electron-accepting unit within a larger HTM structure, although its properties would need to be carefully tuned. The amino group provides a convenient point for attaching electron-donating moieties (like triphenylamines or carbazoles) to build a D-A type structure, which is a common design for modern HTMs. rsc.orgdoaj.org
Table 2: Key Parameters for Hole Transporting Materials (HTMs)
| Parameter | Desired Characteristic | Relevance to this compound Derivatives |
| HOMO Energy Level | Aligned with the active layer (e.g., perovskite valence band) | The benzothiazole core would need to be functionalized with strong donor groups to raise the HOMO to an appropriate level for efficient hole extraction. rsc.org |
| Hole Mobility | High | Good molecular packing and intermolecular overlap are required. The planarity and side chains of the molecule would be critical. researchgate.net |
| Thermal Stability | High Td and Tg (Decomposition and Glass Transition Temperatures) | Rigid aromatic structures like benzothiazole generally impart good thermal stability. rsc.org |
| Film-Forming Property | Good, uniform film morphology | Crucial for device performance and reproducibility. Side-chain engineering is key to achieving this. rsc.org |
This table outlines general design principles for HTMs and how a derivative of this compound might be adapted to fit these requirements.
Future Perspectives and Emerging Research Avenues for 6,7 Dibromobenzo D Thiazol 2 Amine
Exploration of Hybrid and Multicomponent Systems Integrating 6,7-Dibromobenzo[d]thiazol-2-amine
The synthesis of hybrid molecules, where two or more pharmacophores are combined, is a rapidly growing strategy in drug discovery to address complex diseases and combat drug resistance. Multicomponent reactions (MCRs), which allow the formation of complex products from three or more reactants in a single step, are particularly well-suited for this purpose due to their efficiency and atom economy. nih.govrsc.org
Future research will likely focus on utilizing this compound as a key building block in MCRs to generate libraries of novel hybrid compounds. nih.govnih.gov For instance, the 2-amino group can readily participate in reactions like the Biginelli or Hantzsch reactions to create complex heterocyclic systems. nih.govbiointerfaceresearch.com The bromine atoms can also be functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce additional diversity. derpharmachemica.com
One promising direction is the development of benzothiazole-thiazole hybrids. researchgate.net By linking this compound with other heterocyclic moieties known for their biological activity, such as thiazolidinones or pyrimidines, it may be possible to create dual-action agents with enhanced therapeutic profiles. biointerfaceresearch.comnih.gov For example, a hybrid molecule could be designed to inhibit two different enzymes involved in a particular disease pathway. acs.org
Table 1: Potential Multicomponent Reactions for Hybrid Synthesis
| Reaction Name | Reactants | Potential Hybrid Product |
| Biginelli Reaction | This compound, Aldehyde, β-ketoester | Dihydropyrimidinone-benzothiazole hybrid |
| Hantzsch Dihydropyridine Synthesis | This compound, Aldehyde, 2 eq. of β-dicarbonyl compound | Dihydropyridine-benzothiazole hybrid |
| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic acid | Peptidomimetic-benzothiazole hybrid |
Design of Catalytic Systems Utilizing the Benzothiazole (B30560) Scaffold
The benzothiazole core is not only a component of bioactive molecules but can also serve as a scaffold for the development of novel catalysts. biointerfaceresearch.com The nitrogen and sulfur heteroatoms can act as coordination sites for metal centers, making benzothiazole derivatives attractive ligands in catalysis. mdpi.comingentaconnect.com
Future research could explore the use of this compound in the design of new organocatalysts and metal complexes. For example, chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric synthesis, a critical area in the production of enantiomerically pure drugs. biointerfaceresearch.com The development of isothiourea catalysts based on the tricyclic pyrimido[2,1-b]benzothiazole scaffold has already demonstrated the potential of this ring system in organocatalysis. biointerfaceresearch.com
Furthermore, the bromine atoms on the benzothiazole ring of this compound could be used to immobilize the molecule onto a solid support, creating heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry. rsc.org The synergistic effect of bimetallic catalysts supported on benzothiazole-functionalized materials is another emerging area that could lead to highly efficient and selective catalytic systems. beilstein-journals.org
Development of Advanced Functional Materials with Tailored Properties
The unique electronic properties of the benzothiazole ring system make it a valuable building block for advanced functional materials. nih.gov Benzothiazole derivatives have been investigated for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). biointerfaceresearch.comresearchgate.net
The introduction of two bromine atoms in this compound significantly modifies its electronic properties, making it an interesting candidate for new materials. Future research is expected to focus on the synthesis of polymers and small molecules incorporating this dibrominated unit. For instance, copolymerization of this compound with various electron-donating monomers could lead to new donor-acceptor polymers with tailored band gaps for use in organic solar cells. biointerfaceresearch.com The presence of bromine atoms also offers a handle for post-polymerization modification, allowing for fine-tuning of the material's properties.
Another exciting avenue is the development of high-refractive-index polymers. acs.org Polymers containing sulfur and aromatic rings often exhibit high refractive indices, and the benzothiazole unit is a promising component in this regard. The synthesis of polymers from vinyl monomers bearing the this compound moiety could lead to materials with excellent optical properties for applications in lenses and other optoelectronic devices. acs.org Additionally, the redox-responsive nature of disulfide bonds that can be incorporated into benzothiazole-based polymers opens up possibilities for creating smart materials for biomedical applications, such as drug delivery systems or functional coatings. organic-chemistry.org
Enhanced Mechanistic Understanding of Molecular Interactions in Biological and Material Contexts
A deeper understanding of how this compound and its derivatives interact with their biological targets or within a material matrix is crucial for rational design. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these interactions at the molecular level.
In a biological context, detailed structure-activity relationship (SAR) studies will continue to be important. derpharmachemica.com By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify the key pharmacophoric features. For example, molecular docking studies can predict how these molecules bind to the active site of an enzyme, highlighting crucial hydrogen bonds or hydrophobic interactions. nih.gov Such studies have been instrumental in understanding the binding modes of other benzothiazole derivatives as inhibitors of enzymes like DNA gyrase. nih.gov
In the context of materials science, a better understanding of how the dibromo-substituents influence the packing and morphology of thin films will be essential for optimizing the performance of electronic devices. Spectroscopic and microscopic techniques, in conjunction with theoretical calculations, will be employed to probe the intermolecular interactions and their effect on charge transport and other material properties.
Computational-Driven Design of Next-Generation Derivatives with Enhanced Performance
Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. nih.gov The future development of derivatives of this compound will be heavily influenced by in silico methods.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. These models can help prioritize which compounds to synthesize and test, accelerating the discovery process. For instance, a QSAR study on benzothiazole and phthalimide-derived compounds has guided the design of new herbicides.
Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or in materials, offering a more realistic picture than static docking models. This information can be used to design molecules with improved binding affinity, selectivity, or stability. For example, molecular dynamics has been used to study the stability of benzothiazole derivatives in the active site of their target enzymes.
Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives
This table is for illustrative purposes and the data is hypothetical.
| Derivative | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Binding Affinity (pKi) to Target X |
| 6,7-Dibromo-N-methylbenzo[d]thiazol-2-amine | 3.2 | -3.5 | 7.8 |
| 6-Bromo-7-phenylbenzo[d]thiazol-2-amine | 4.5 | -4.8 | 8.2 |
| 2-Amino-6,7-dibromobenzo[d]thiazole-5-carboxylic acid | 2.1 | -2.9 | 7.5 |
By leveraging these computational tools, researchers can explore a vast chemical space and identify promising candidates for synthesis and further evaluation, ultimately accelerating the development of next-generation drugs and materials based on the this compound scaffold. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
